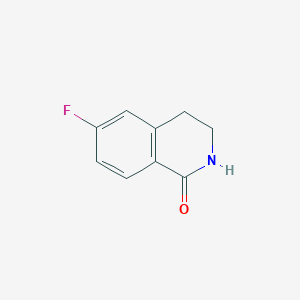
6-氟-3,4-二氢-2H-异喹啉-1-酮
概述
描述
The compound of interest, 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one, is a fluorinated isoquinoline derivative. Isoquinolines are heterocyclic aromatic organic compounds similar to quinolines but with a different structure of nitrogen within the ring. The presence of fluorine in such compounds often affects their chemical properties and biological activities, making them of interest in pharmaceutical and chemical research.
Synthesis Analysis
The synthesis of related fluorinated isoquinoline compounds has been explored in various studies. For instance, the synthesis of 8-fluoro-3,4-dihydroisoquinoline was achieved through a directed ortho-lithiation reaction, which is a key intermediate for further transformations . Similarly, the synthesis of 6-fluoro-7-(isoxazolidin-2-yl)-4-oxo-1,4-dihydroquinolines was developed through a one-step procedure involving 1,3-dipolar cycloaddition . These methods highlight the potential pathways that could be adapted for the synthesis of 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one.
Molecular Structure Analysis
The molecular structure of fluorinated isoquinoline derivatives has been a subject of interest due to the influence of fluorine on the compound's properties. For example, the study of weak interactions in two 1,2-diaryl-1,2,3,4-tetrahydroisoquinoline derivatives showed how "organic fluorine" can influence crystal packing . This suggests that the fluorine atom in 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one could similarly affect its molecular interactions and stability.
Chemical Reactions Analysis
Fluorinated isoquinolines participate in various chemical reactions. The presence of the fluorine atom can lead to unique reactivity patterns, such as fluorine–amine exchange reactions . Additionally, the synthesis of flumequine, a related antibacterial agent, from 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, involves several steps, including resolution of intermediates and determination of enantiomeric excesses . These reactions provide insights into the types of chemical transformations that 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated isoquinolines are influenced by the presence of the fluorine atom. For instance, 6-methoxy-4-quinolone, a related compound, exhibits strong fluorescence and high stability against light and heat, which are valuable characteristics for biomedical applications . The antibacterial activities of various 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, including those with a fluorine substituent, have been studied, demonstrating significant activities against Gram-positive and Gram-negative bacteria . These properties are relevant when considering the potential applications of 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one in various fields.
科学研究应用
用于 PET 成像的放射性药物 [18 F]MK-6240 的 cGMP 生产
: 本研究讨论了 [18 F]MK-6240 的自动化放射性合成,[18 F]MK-6240 是一种新型且选择性放射性药物,用于正电子发射断层扫描 (PET) 中检测由聚集的 tau 蛋白制成的人类神经纤维缠结。该工艺符合药品生产质量管理规范,并已针对人体 PET 研究进行了验证,满足了 PET 放射性药物的所有监管要求。此方法可以轻松采用于广泛的临床研究中,标志着 PET 成像和诊断领域的重要进步 (Collier 等人,2017).
荧光研究和寡脱氧核苷酸的杂交
新型荧光团的合成和荧光研究
: 本研究介绍了具有生物和化学传感器潜在应用的新型荧光团的设计、合成和表征。该研究考察了这些化合物在各种溶剂中的荧光,并重点介绍了它们在标记核苷和寡脱氧核苷酸中的应用,表明当连接到寡脱氧核苷酸时具有更高的杂交亲和力和荧光信号 (Singh 和 Singh,2007).
化学合成和结构分析
3,4-二氢-5-羟基-1(2H)-异喹啉酮的合成
: 本论文概述了从异喹啉三步化学合成 3,4-二氢-5-羟基-1(2H)-异喹啉酮,涉及特定的反应和条件以实现 47.6% 的最终总收率。使用核磁共振和质谱技术确认了该化合物的结构 (黄维义,2006).
安全和危害
属性
IUPAC Name |
6-fluoro-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-2,5H,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYARJVVFMRVQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443942 | |
| Record name | 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3,4-dihydro-2H-isoquinolin-1-one | |
CAS RN |
214045-84-8 | |
| Record name | 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

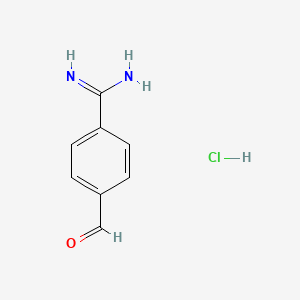
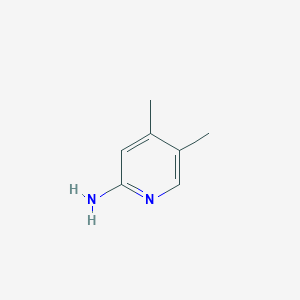
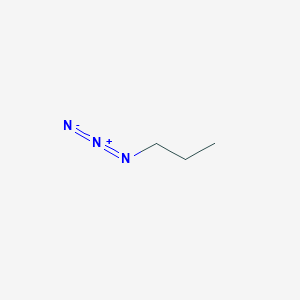
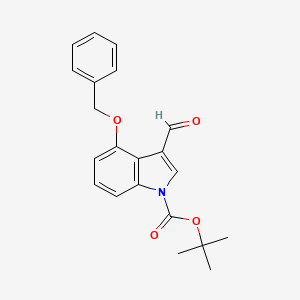
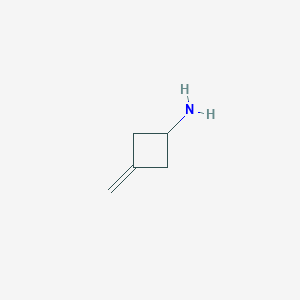
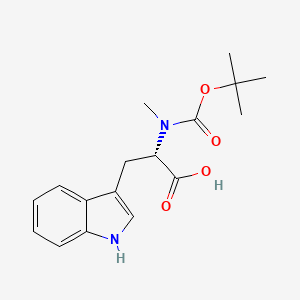
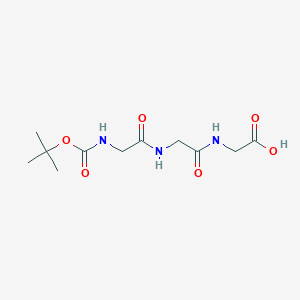
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B1337705.png)
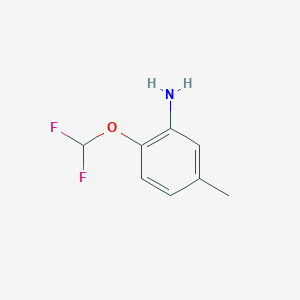
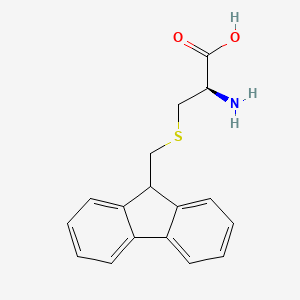
![(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-phenylpropanamide](/img/structure/B1337713.png)
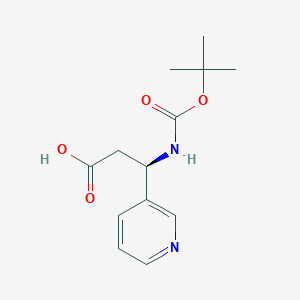
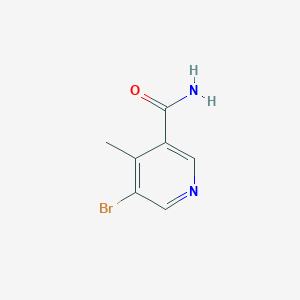
![{2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B1337724.png)